4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
3-piperidin-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S/c1-3-7-12-13(8-4-1)20-16-14(12)15(17-11-18-16)19-9-5-2-6-10-19/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXINPCECFQLBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The substitution proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-deficient nature of the pyrimidine ring. Piperidine acts as the nucleophile, displacing chlorine under basic conditions. Typical reaction parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) or acetone | |
| Base | Potassium carbonate (K₂CO₃) | |
| Temperature | Reflux (60–80°C) | |
| Reaction Time | 8–24 hours |
The reaction is monitored via thin-layer chromatography (TLC), with the product isolated through aqueous workup and recrystallization from ethanol.
Yield Optimization
Microwave irradiation, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses, reduces reaction times to 1–2 hours while maintaining yields >80%. The electron-withdrawing cyclohepta ring enhances reactivity, enabling efficient substitution even at milder temperatures.
Cyclocondensation Approaches to Thieno[2,3-d]Pyrimidine Core
Alternative routes construct the thieno[2,3-d]pyrimidine scaffold de novo, followed by piperidinyl functionalization. These methods often begin with cyclohepta-fused thiophene precursors.
Thiophene-Pyrimidine Annulation
Ethyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate serves as a key intermediate. Reaction with aryl isothiocyanates under basic conditions yields thioureido derivatives, which cyclize to form the pyrimidine ring. For example:
Functionalization at Position 4
Following cyclocondensation, the pyrimidine’s 4-position is functionalized. Chlorination using phosphorus oxychloride (POCl₃) introduces a leaving group, enabling subsequent piperidine substitution. This two-step approach avoids reliance on commercial intermediates but requires stringent control of chlorination conditions to prevent over-oxidation.
Alternative Strategies: Multicomponent Reactions
Recent advances highlight one-pot multicomponent reactions (MCRs) combining cyclohepta-thiophene amines, nitriles, and piperidine. For instance, a Groebke-Blackburn-Bienaymé reaction constructs the pyrimidine ring while introducing the piperidinyl group in a single step. While yields are moderate (50–65%), this method reduces purification steps.
Mechanistic Challenges and Solutions
Steric Hindrance in Cyclohepta Systems
The fused cyclohepta ring introduces steric constraints, slowing nucleophilic substitution. Strategies to mitigate this include:
Regioselectivity in Cyclocondensation
Positional selectivity during pyrimidine ring formation is ensured by using electron-deficient isothiocyanates (e.g., 4-nitrobenzene isothiocyanate), which direct cyclization to the desired N-1/C-2 positions.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Thermo Scientific’s bulk pricing for 4-chloro precursors (e.g., $158.65/5 g) underscores the economic viability of the substitution route. Process intensification via continuous flow reactors could further reduce costs, leveraging the fast kinetics of SNAr reactions under elevated pressures .
Chemical Reactions Analysis
Types of Reactions
4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives exhibit diverse biological activities depending on substituents at the C-4 position. Below is a comparative analysis of structurally related compounds:
Research Findings and Mechanistic Insights
- Synthetic Pathways: The 4-chloro intermediate (C₁₁H₁₁ClN₂S) is pivotal for synthesizing derivatives via nucleophilic substitution. Piperidine reacts with this intermediate under reflux in isopropanol .
- Structure-Activity Relationship (SAR): Electron-Withdrawing Groups (e.g., 2-chlorophenoxy in 5f) enhance VEGFR-2 inhibition by stabilizing ligand-receptor interactions . Hydrophobic Substituents (e.g., benzylpiperazine) may improve membrane permeability but reduce aqueous solubility .
- Biological Evaluations: The piperidinyl derivative showed moderate EGFR inhibition (IC₅₀ ~2.5 µM) but was outperformed by 5f (IC₅₀: 0.87 µM) . Antimicrobial thienopyrimidines (e.g., compound 10) highlight the scaffold's versatility, though their mechanisms differ from kinase inhibitors .
Biological Activity
The compound 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine (CAS Number: not specified) is a member of the thienopyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 287.43 g/mol. The structural components include a piperidine ring and a thienopyrimidine scaffold, which are known to influence its pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thienopyrimidine derivatives. For instance, compounds derived from similar scaffolds have shown significant cytotoxic effects against various cancer cell lines, including NCI-H1975, A549, and NCI-H460. The structure-activity relationship indicates that modifications to the thienopyrimidine core can enhance antitumor efficacy.
In Vitro Studies
In vitro assays have demonstrated that derivatives of thienopyrimidines exhibit varying degrees of inhibition on tumor cell growth. For example:
- Compound A5 showed an IC50 greater than 50 µM across multiple cell lines, indicating low activity.
- In contrast, compounds with thienopyrimidine-like structures exhibited higher cytotoxicity, particularly those substituted with N-methylpyrazole analogs.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been investigated. Notably, it has been associated with inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy. Compounds related to this scaffold have been shown to possess improved inhibitory activity compared to standard agents like methotrexate.
Structure-Activity Relationships (SAR)
The SAR studies reveal that:
- The presence of a nitrogen atom at position 1 and an NH2 group at position 2 are crucial for forming interactions with target proteins.
- Substitutions at different positions on the thienopyrimidine scaffold can significantly alter biological activity.
Summary of Biological Activities
| Compound | Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|---|
| A5 | Antitumor | NCI-H1975 | >50 | |
| B1 | Antitumor | A549 | <10 | |
| B2 | DHFR Inhibition | - | 3.3 | |
| B3 | Cytotoxicity | NCI-H460 | 6.6 |
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antitumor activity across multiple human tumor cell lines. Compounds such as 20 and 23 exhibited potent growth inhibition with TGI values significantly lower than those of traditional chemotherapeutics like 5-fluorouracil. This suggests that modifications in the thieno[2,3-d]pyrimidine structure can lead to enhanced therapeutic profiles.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between these compounds and their targets. The findings suggest that the spatial configuration of the piperidine ring plays a crucial role in enhancing binding affinity to EGFR (epidermal growth factor receptor) inhibitors.
Q & A
How can researchers optimize the synthesis of 4-(1-piperidinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine to improve yields and purity?
Methodological Answer:
Key steps include:
- Catalyst Selection : Use p-toluenesulfonic acid (p-TsOH) as a catalyst in one-pot reactions to simplify purification and enhance reaction efficiency .
- Reaction Conditions : Optimize reflux times (30–60 minutes in glacial acetic acid) and post-reaction precipitation using cold sodium chloride solutions to isolate intermediates .
- Recrystallization : Purify the final product via recrystallization from acetic acid to achieve >95% purity, as demonstrated for structurally similar tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives .
What alternative synthetic routes exist for introducing diverse substituents into the thieno[2,3-d]pyrimidine scaffold?
Methodological Answer:
- Isothiocyanato Intermediate Approach : React 2-isothiocyanato intermediates (e.g., compound 140 in ) with hydrazides or aminocarbonyl compounds to form thiones or imidazo derivatives with yields >80% .
- Grignard Reagent Functionalization : Introduce alkyl or aryl groups via Grignard reactions in THF, followed by column chromatography (eluent: hexane/EtOAc) to isolate substituted derivatives .
How should researchers address discrepancies between computational docking predictions and experimental bioactivity data?
Methodological Answer:
- Validation Protocols : Cross-validate docking poses (e.g., using AutoDock Vina or Schrödinger) with experimental IC₅₀ values from anti-plasmodial or anticonvulsant assays .
- Solvent Effects : Account for solvation and protonation states in docking simulations, as mismatches often arise from neglecting solvent interactions in the active site .
What advanced techniques are recommended for characterizing complex thieno[2,3-d]pyrimidine derivatives?
Methodological Answer:
- Multinuclear NMR : Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm regiochemistry, with DEPT-135 to distinguish CH₃/CH₂ groups .
- LC-MS Validation : Employ LC-MS (e.g., m/z 383.0 [M+H]⁺ in ) to verify molecular weight and detect trace impurities .
How can structure-activity relationship (SAR) studies be designed to evaluate the piperidinyl substituent’s role in bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with substituted piperidines (e.g., 4-fluoropiperidine or 3,5-dimethylpiperidine) and compare anti-plasmodial IC₅₀ values .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interactions (e.g., hydrogen bonding with PfATP4 in Plasmodium falciparum).
What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer:
- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., SYBR Green I for anti-malarial screening) with triplicate measurements to minimize variability .
- Metabolic Stability Testing : Assess hepatic microsomal stability to rule out rapid metabolism as a cause of false-negative results .
How can computational tools predict the drug-likeness and oral bioavailability of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME or QikProp to calculate LogP (optimal range: 2–5), topological polar surface area (<140 Ų), and Lipinski’s rule compliance .
- Bioavailability Scores : Prioritize analogs with >30% human oral absorption in GastroPlus simulations .
What experimental controls are critical in evaluating anti-convulsant or anti-plasmodial activity?
Methodological Answer:
- Positive Controls : Include chloroquine for anti-malarial assays and valproic acid for anticonvulsant models to validate assay sensitivity .
- Vehicle Controls : Use DMSO (≤0.1% v/v) to rule out solvent-induced toxicity in cell-based assays .
How can crystallography aid in understanding the compound’s stability and solubility?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in ) to correlate with solubility .
- Polymorph Screening : Use solvent-drop grinding to identify stable polymorphs with enhanced dissolution rates .
What methodologies assess the compound’s toxicity profile in early-stage research?
Methodological Answer:
- In Vitro Cytotoxicity : Screen against HepG2 cells using MTT assays (IC₅₀ >50 μM deemed low risk) .
- Ames Test : Evaluate mutagenicity via pre-incubation assays with Salmonella TA98 and TA100 strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
